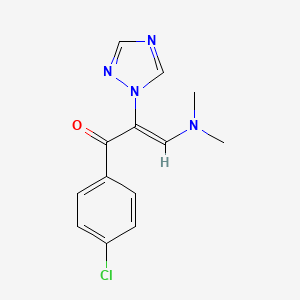
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen. These groups are common in many biological molecules and pharmaceuticals.
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves reactions like amide bond formation, aromatic substitution, and condensation reactions.Molecular Structure Analysis
The molecular structure of this compound would likely show a complex 3-dimensional shape due to the various ring structures and functional groups. The presence of the amide could result in hydrogen bonding, affecting the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, amides can participate in a variety of reactions, including hydrolysis and reductions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group could form hydrogen bonds, affecting solubility and melting point.Scientific Research Applications
Synthesis and Biological Potential
The compound 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of chemicals involved in the synthesis of various biologically active molecules. Compounds with a similar structure have been synthesized and investigated for their potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, derivatives of tetrahydropyrimidin-2-thiones, closely related to the compound , have been synthesized and evaluated for their antimicrobial activities, with some showing significant inhibition against bacterial and fungal growth (Akbari et al., 2008; Hassneen & Abdallah, 2003).
Chemical Synthesis and Structural Analysis
The synthesis of similar compounds involves multi-step chemical reactions, leading to the formation of complex heterocyclic structures with potential for diverse biological activities. The crystal structure and molecular conformation of related tetrahydropyrimidine derivatives have been characterized using X-ray diffraction and other spectroscopic techniques, providing insights into their chemical behavior and potential for interaction with biological targets (Ji, 2006).
Applications in Medicinal Chemistry
The structural features of tetrahydropyrimidine derivatives, including thioxo groups and substituted phenyl rings, make them candidates for medicinal chemistry applications. These compounds have been explored for their pharmacological properties, including cyclooxygenase inhibition, which is relevant to anti-inflammatory and analgesic activities. The detailed study of such compounds contributes to the development of new therapeutic agents (Abu-Hashem et al., 2020).
Spectroscopic and Thermal Studies
Some derivatives of tetrahydropyrimidines have been subjected to comprehensive spectroscopic, thermal, and dielectric studies to understand their physical and chemical properties better. These studies provide valuable information on the stability, decomposition, and electronic structure of such compounds, which is essential for their application in various fields, including pharmaceuticals and materials science (Vyas et al., 2013).
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science, and optimizing its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a detailed analysis, specific studies and experimental data on this exact compound would be needed.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-6-8-17(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)16-11-15(27-4)7-9-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFNUKHGPBVGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2561375.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide](/img/structure/B2561378.png)
![2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2561379.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B2561383.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2561387.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2561389.png)

![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)
![{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2561393.png)
